Levonorgestrel-D6

Bioanalysis Method Validation Sample Preparation

Levonorgestrel-D6 is the definitive stable isotope-labeled internal standard for levonorgestrel bioanalysis. Unlike non-deuterated analogs, this +6 Da mass shift ensures identical co-elution with the analyte, eliminating differential matrix effects and ion suppression. Validated methods achieve >93% recovery and LLOQs as low as 0.05 ng/mL, meeting FDA/EMA guidelines for pharmacokinetic and bioequivalence studies. Essential for accurate quantification in plasma from clinical and preclinical trials.

Molecular Formula C21H22O2D6
Molecular Weight 318.49
Cat. No. B1165255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonorgestrel-D6
Molecular FormulaC21H22O2D6
Molecular Weight318.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:99% by HPLC; >98% atom DWhite solid

Levonorgestrel-D6: A Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Levonorgestrel


Levonorgestrel-D6 is a stable isotope-labeled analog of levonorgestrel, a synthetic progestin used in emergency contraception and hormonal therapy. This deuterated compound contains six deuterium atoms, providing a mass shift of +6 Da relative to the unlabeled analyte . As an internal standard, Levonorgestrel-D6 is primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods to correct for variations in sample preparation, ionization efficiency, and matrix effects during the quantitative analysis of levonorgestrel in biological matrices [1].

Why Levonorgestrel-D6 Cannot Be Replaced by Non-Deuterated or Structurally Similar Internal Standards in LC-MS/MS Assays


Generic substitution of Levonorgestrel-D6 with a non-deuterated structural analog (e.g., norethindrone) or a non-isotopic internal standard (e.g., prednisone) introduces significant analytical variability. Such alternatives do not co-elute identically with the analyte, leading to differential matrix effects and extraction recoveries. This results in compromised accuracy and precision, particularly at low concentrations where ion suppression or enhancement can skew quantification [1]. The use of a stable isotope-labeled internal standard like Levonorgestrel-D6 is essential to achieve the high sensitivity and reliability required for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies [2].

Quantitative Performance Evidence for Levonorgestrel-D6 in Bioanalytical Method Validation


Enhanced Extraction Recovery of Levonorgestrel-D6 Compared to a Structural Analog Internal Standard

Levonorgestrel-D6 demonstrates superior extraction recovery from human plasma compared to a method employing the structural analog norethindrone as an internal standard. This direct comparison highlights the advantage of an isotopically labeled internal standard in achieving higher and more consistent analyte recovery. In a validated UPLC-ESI-MS/MS method, the overall recovery of Levonorgestrel-D6 was 93.88% [1]. In contrast, an earlier LC-MS/MS method utilizing norethindrone as the internal standard reported a mean recovery of only 90.2% for the internal standard [2].

Bioanalysis Method Validation Sample Preparation

Higher Assay Precision Achieved with Levonorgestrel-D6 Internal Standard

Methods employing Levonorgestrel-D6 as the internal standard consistently yield high intra-assay precision, a critical parameter for reproducible quantification. A validated UPLC-ESI-MS/MS method using Levonorgestrel-D6 demonstrated an intra-day precision (%RSD) of less than 6.50% across the calibration range [1]. This is a notable improvement over an earlier LC-MS/MS method using the non-isotopic internal standard norethindrone, which reported intra-day precision (CV) ranging from 0.5% to 10.1% [2]. The use of a deuterated IS reduces variability caused by differential ionization and extraction, leading to tighter precision.

Method Validation Precision LC-MS/MS

Superior Lower Limit of Quantification (LLOQ) Enabled by Levonorgestrel-D6 in ESI-MS/MS

The combination of electrospray ionization (ESI) with Levonorgestrel-D6 as an internal standard enables a significantly lower limit of quantification compared to methods using atmospheric pressure chemical ionization (APCI). A direct comparison of ionization techniques for levonorgestrel quantification found that the ESI method, which typically utilizes a deuterated IS like Levonorgestrel-D6, achieved an LLOQ of 0.25 ng/mL [1]. In the same study, the APCI method, even with a suitable IS, had a higher LLOQ of 1 ng/mL [1].

Sensitivity LLOQ Ionization Technique

Effective Mitigation of Matrix Effects in Human Plasma via Deuterated Internal Standard

Levonorgestrel-D6, as a deuterated internal standard, effectively compensates for matrix-induced ion suppression in ESI-MS/MS analyses. In a study evaluating matrix effects for levonorgestrel in human plasma, it was observed that the ESI source was more susceptible to matrix effects than APCI [1]. However, the use of a stable isotope-labeled internal standard like Levonorgestrel-D6 is the established method to correct for these variable matrix effects, as it co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement [REFS-1, REFS-2]. Without such an IS, the matrix effect can lead to inaccurate quantification, whereas with Levonorgestrel-D6, the method can achieve intra- and inter-batch precision and accuracy within acceptable limits (e.g., ≤11.72% and ≤6.58%, respectively) [1].

Matrix Effects Ion Suppression Quantitative Accuracy

Recommended Applications for Levonorgestrel-D6 in Bioanalytical and Pharmaceutical Workflows


Quantification in Human Pharmacokinetic and Bioequivalence Studies

Levonorgestrel-D6 is the preferred internal standard for quantifying levonorgestrel in human plasma samples from pharmacokinetic (PK) and bioequivalence (BE) studies. Its high recovery (93.88%) and ability to support methods with intra-day precision <6.50% ensure the generation of robust and reliable concentration-time data required for regulatory submissions [1]. The use of a deuterated IS is a standard requirement for such studies to meet FDA and EMA guidelines for bioanalytical method validation.

Sensitive Analysis of Low-Dose Formulations and Long-Acting Delivery Systems

For studies involving low-dose oral contraceptives, intrauterine devices (IUDs), or subdermal implants where systemic levonorgestrel concentrations are exceptionally low, Levonorgestrel-D6 enables the necessary analytical sensitivity. Methods leveraging this IS, particularly with ESI-MS/MS, can achieve an LLOQ as low as 0.25 ng/mL or even 0.05 ng/mL, facilitating accurate quantification in these challenging applications [2][3].

Preclinical Pharmacokinetic Studies in Rodent Models

In preclinical development, Levonorgestrel-D6 is applied in LC-MS/MS methods for quantifying levonorgestrel in rat plasma. Validated methods demonstrate minimal matrix effects and high recovery (>90%) in rat plasma, supporting accurate and precise quantification for pharmacokinetic and toxicokinetic assessments during the early stages of drug development [4].

Method Development and Validation for Clinical Therapeutic Drug Monitoring

Clinical laboratories developing assays for therapeutic drug monitoring (TDM) of levonorgestrel benefit from the use of Levonorgestrel-D6. Its stable isotope properties allow for the development of robust, high-throughput methods that effectively compensate for patient-to-patient variability in matrix composition, a common challenge in clinical sample analysis. Validated methods show excellent reproducibility with inter-day precision <6.10%, ensuring reliable patient results [5].

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